5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The morpholinylmethyl group suggests the compound might have some biological activity, as morpholine is often used in drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the indole and pyrrole rings. The morpholinylmethyl group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyrrole rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and pyrrole rings, as well as the morpholinylmethyl group. The hydroxymethyl group on the indole ring could potentially be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Chemical Synthesis and Derivatives
- Aminomethylation of Substituted Pyrroles and Tetrahydroindoles : Research by Markova et al. (2017) in "Russian Journal of Organic Chemistry" demonstrates the synthesis of 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles, including derivatives similar to the specified compound, via aminomethylation. This process is significant for producing biologically active polymers and new indole derivatives (Markova, Sobenina, Ushakov, Ivanov, & Trofimov, 2017).
Synthesis and Biological Activity
- Synthesis of Substituted Indole Derivatives : A study by Gein et al. (2007) in "Pharmaceutical Chemistry Journal" focuses on synthesizing compounds similar to the specified chemical, examining their antibacterial properties and other biological activities such as analgesic and antiamnesic effects (Gein, Yushkov, Kasimova, Voronina, Rakshina, & Vasil’eva, 2007).
Applications in Medicinal Chemistry
- Synthesis of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates : Ivashchenko et al. (2014), in their work published in the "Pharmaceutical Chemistry Journal", describe the synthesis of compounds related to the specified chemical and their potential antiviral activities, which opens avenues for further medicinal chemistry applications (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).
Novel Therapeutic Applications
- Exploitation of Indol-one Derivatives in Various Fields : A 2021 study by Ishani, Isita, & Vijayakumar in "IOP Conference Series: Materials Science and Engineering" discusses the applications of indol-one derivatives in various industries, including medicine and cosmetics, highlighting their potential as novel therapeutic agents with activities like anticancer and antibacterial (Ishani, Isita, & Vijayakumar, 2021).
Mechanism of Action
- By doing so, it decreases the conversion of plasminogen to plasmin, which prevents fibrin degradation and preserves the framework of fibrin’s matrix structure .
- This action is especially relevant in conditions associated with hyperfibrinolysis, such as hereditary angioedema and heavy menstrual bleeding .
- Intravenously, it is used short-term (2-8 days) in hemophilia patients to prevent or reduce bleeding after tooth extraction .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-12-13-1-2-18-16(8-13)17(19(24)21-18)9-15-7-14(10-20-15)11-22-3-5-25-6-4-22/h1-2,7-10,20,23H,3-6,11-12H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAQZCZYVRAHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CO)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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